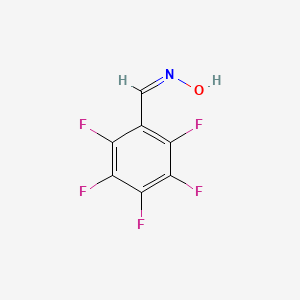

Pentafluorobenzaldehyde oxime

Description

The Evolution and Significance of Perfluorinated Aromatic Systems in Contemporary Chemical Research

The field of organofluorine chemistry, which studies organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.org The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, predating the isolation of elemental fluorine itself. nih.gov The introduction of fluorine atoms into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine, as the most electronegative element, imparts high thermal and chemical stability due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org

The historical development of fluorinated aromatics began in the early 20th century, though initial synthetic efforts were hampered by the reactivity of fluorine and a lack of suitable fluorinating agents. numberanalytics.com A significant advancement came with the development of the Balz-Schiemann reaction for diazofluorination. nih.gov Over time, driven by demand from various industries, more efficient methods for creating C-F bonds were developed, including electrophilic and nucleophilic fluorination techniques, and the use of fluorinated building blocks. wikipedia.orgresearchgate.net

Perfluorinated aromatic compounds, or perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced by fluorine, are extensively used in materials science due to their high electron affinity and unique intermolecular interactions. researchgate.netnih.gov The incorporation of fluorine can enhance properties like lipophilicity and metabolic stability, making these compounds highly valuable in pharmaceuticals and agrochemicals. numberanalytics.com Notable applications include the synthesis of antibiotics (fluoroquinolones), anticancer agents (5-fluorouracil), pesticides, and herbicides. numberanalytics.com In materials science, they are integral to the production of fluoropolymers like Polytetrafluoroethylene (PTFE), and advanced materials for organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The unique properties conferred by fluorine often justify the higher production costs associated with these compounds. researchgate.net

Central Role of Oxime Functionality in Modern Synthetic Methodologies and Chemical Transformations

Oximes, organic compounds featuring the RR′C=NOH functional group, have been fundamental to organic chemistry since their discovery in the 19th century. numberanalytics.com They are typically synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). numberanalytics.comtestbook.com This reaction is a cornerstone in organic chemistry for the protection, purification, and characterization of carbonyl compounds. testbook.com

The oxime functional group is remarkably versatile, serving as a key intermediate in a multitude of chemical transformations. numberanalytics.comrsc.org One of the most classic reactions is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to a substituted amide, which is crucial for the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the migration of the alkyl substituent anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org

Beyond rearrangements, oximes are pivotal in the synthesis of various nitrogen-containing heterocyclic compounds. testbook.comgoogle.com Their unique reactivity includes participation in cycloaddition reactions, where they can react with Michael acceptors or dipolarophiles to form isoxazolidines, often with high regio- and stereospecificity. rsc.orgrsc.org The oxime functional group can also be converted into other functionalities; for instance, aldoximes can be dehydrated to form nitriles. byjus.comwikipedia.org Furthermore, the generation of iminyl radicals from oximes has opened avenues for new carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnsf.gov The stability of oximes, particularly their greater resistance to hydrolysis compared to imines, adds to their utility as synthetic intermediates. nsf.gov This broad reactivity profile has cemented the role of oximes in diverse fields, including medicinal chemistry, materials science, and catalysis. numberanalytics.comrsc.org

Contextual Positioning of Pentafluorobenzaldehyde (B1199891) Oxime within the Intersections of Fluorine Chemistry and Oxime Reactivity Paradigms

Pentafluorobenzaldehyde oxime exists at the intersection of the two chemical domains discussed above. It is formed from the reaction of pentafluorobenzaldehyde with hydroxylamine, combining the highly electron-deficient perfluorinated aromatic ring with the versatile oxime functional group. The precursor, 2,3,4,5,6-pentafluorobenzaldehyde, is a valuable building block in its own right, used in the synthesis of high-molecular-weight fluorinated aromatic polymers and as a derivatization reagent in analytical chemistry. sigmaaldrich.com

The presence of the pentafluorophenyl group is expected to significantly influence the reactivity of the oxime moiety. The strong electron-withdrawing nature of the C₆F₅ ring affects the electron density distribution across the C=N-OH system, modulating its reactivity in reactions like the Beckmann rearrangement and cycloadditions. For instance, the acidity of the oxime proton and the electrophilicity of the imine carbon are altered compared to non-fluorinated benzaldehyde (B42025) oxime.

This unique combination of functionalities makes pentafluorobenzaldehyde oxime and its derivatives valuable intermediates. For example, O-substituted derivatives, such as 2,3,4,5,6-Pentafluorobenzaldehyde O-[(pentafluorophenyl)methyl]oxime, have been synthesized and characterized. chemicalbook.com These compounds serve as standards and reagents in various analytical and synthetic applications. The derivatization of carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a related reagent, to form the corresponding oximes is a well-established method for the sensitive detection of aldehydes and ketones. researchgate.netresearchgate.net The resulting oximes, including the derivative of formaldehyde, are stable and suitable for analysis by techniques like gas and liquid chromatography. researchgate.netscbt.com

Historical Development and Research Trajectory of Related Perfluorinated Oxime Derivatives

The study of perfluorinated oxime derivatives is a specialized subset of organofluorine chemistry. The initial impetus for their development often stemmed from analytical applications. A key reagent in this area is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl compounds to form O-pentafluorobenzyl oximes. These derivatives are highly sensitive to electron-capture detection (ECD), making them ideal for trace analysis of aldehydes and ketones in environmental and biological samples. researchgate.net Research in the late 20th century focused on optimizing the synthesis of these oxime derivatives and developing robust analytical methods, such as liquid chromatography with UV detection, for their separation and quantification. researchgate.net

The research trajectory has also explored the synthetic utility of these compounds beyond analytical derivatization. Fluorinated oximes have been investigated for their potential in medicinal chemistry and materials science. researchgate.netresearchgate.net For example, fluorinated oxime derivatives have been studied as potential reactivators of acetylcholinesterase inhibited by organophosphates. nih.gov The introduction of fluorine can modulate the compound's properties, potentially enhancing its efficacy. nih.govdigitellinc.com

More recent research has focused on the novel reactivity of fluorinated oximes. Studies have explored their participation in rearrangement reactions, catalyzed by various reagents, to generate new fluorinated intermediates. digitellinc.comrsc.org For example, the reaction of ketoximes with sulfone iminium fluoride (B91410) (SIF) reagents can produce imidoyl fluorides. digitellinc.com The unique electronic properties conferred by the perfluoroalkyl or perfluoroaryl groups continue to make these oxime derivatives attractive targets for the development of new synthetic methodologies and the creation of functional molecules with tailored properties. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of 2,3,4,5,6-Pentafluorobenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 653-37-2 sigmaaldrich.com |

| Molecular Formula | C₇HF₅O chemicalbook.com |

| Molecular Weight | 196.07 g/mol sigmaaldrich.com |

| Melting Point | 24-28 °C sigmaaldrich.com |

| Boiling Point | 164-166 °C sigmaaldrich.com |

| Density | 1.588 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.45 sigmaaldrich.com |

Table 2: Properties of Related Aldehyde Oximes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomer(s) Melting Point (°C) |

|---|---|---|---|

| Benzaldehyde oxime | C₇H₇NO wikipedia.org | 121.14 | (Z): 33, (E): 133 wikipedia.org |

| 4-Fluorobenzaldehyde oxime | C₇H₆FNO nih.gov | 139.13 nih.gov | Not Specified |

| Formaldehyde O-pentafluorophenylmethyl-oxime | C₈H₄F₅NO scbt.com | 225.12 scbt.com | Not Specified |

Structure

3D Structure

Properties

Molecular Formula |

C7H2F5NO |

|---|---|

Molecular Weight |

211.09 g/mol |

IUPAC Name |

(NZ)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1- |

InChI Key |

BLPMMKRVLZHPJP-ATVWYZQASA-N |

Isomeric SMILES |

C(=N\O)\C1=C(C(=C(C(=C1F)F)F)F)F |

Canonical SMILES |

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentafluorobenzaldehyde Oxime and Its Precursors

Strategic Synthesis of Pentafluorobenzaldehyde (B1199891): Contemporary Routes and Mechanistic Insights

The synthesis of pentafluorobenzaldehyde, a key precursor, can be achieved through several strategic routes, including the oxidation of perfluorotoluene and the formylation of pentafluorobenzene (B134492) derivatives. chemicalbook.comchemicalbook.comgoogle.com Each pathway offers distinct advantages and challenges in terms of yield, selectivity, and scalability.

Optimized Oxidation Pathways of Perfluorotoluene and Analogous Substrates

The oxidation of perfluorotoluene and its analogs presents a direct route to pentafluorobenzaldehyde. This transformation typically involves the use of potent oxidizing agents capable of converting the methyl group to a formyl group while leaving the perfluorinated aromatic ring intact. A variety of oxidizing agents have been explored for this purpose, each with its own set of reaction conditions and efficiencies. sigmaaldrich.com Common oxidants include potassium permanganate, chromium (VI) compounds, and catalytic systems involving tetrapropylammonium (B79313) perruthenate (TPAP). sigmaaldrich.com The choice of oxidant and reaction conditions is critical to maximize the yield of the desired aldehyde and minimize over-oxidation to the corresponding carboxylic acid. Mechanistic investigations suggest that these oxidations can proceed through radical or ionic pathways, depending on the specific reagent and conditions employed. nih.gov

| Oxidizing Agent | Typical Substrate | Key Features |

| Potassium Permanganate | Toluene and derivatives | Strong, inexpensive oxidant; can lead to over-oxidation. |

| Chromium(VI) Reagents | Primary alcohols, alkylarenes | High toxicity is a significant drawback. |

| Dess-Martin Periodinane | Alcohols | Mild conditions, good for sensitive substrates. sigmaaldrich.com |

| TPAP (Ley-Griffith) | Alcohols | Mild, selective, can be used catalytically. sigmaaldrich.com |

Exploration of Formylation Reactions for Pentafluorobenzene Derivatives

Formylation reactions provide an alternative and widely used approach to introduce a formyl group onto an aromatic ring. wikipedia.org For pentafluorobenzene, which is an electron-deficient aromatic system, electrophilic aromatic substitution reactions like formylation are generally challenging. However, several methods have been developed to achieve this transformation.

One common strategy involves the use of organometallic reagents. For instance, the reaction of pentafluorophenylmagnesium bromide or pentafluorophenyllithium with formylating agents like N-methylformanilide or ethyl orthoformate can produce pentafluorobenzaldehyde. chemicalbook.comchemicalbook.com These reactions proceed via nucleophilic attack of the organometallic species on the formylating agent.

Another notable method is the reaction of pentafluorobenzonitrile (B1630612) with a reducing agent. For example, treatment with anhydrous stannous chloride in an ethereal solution of HCl, followed by hydrolysis, can yield pentafluorobenzaldehyde. chemicalbook.com A more recent and greener approach involves the reduction of pentafluorobenzonitrile with a nickel-aluminum alloy in the presence of formic acid and water, which serves as a catalytic system. chemicalbook.comgoogle.com

The Vilsmeier-Haack reaction, which typically employs phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic compounds. wikipedia.orgresearcher.life Its application to the electron-deficient pentafluorobenzene is less straightforward but can be facilitated under specific conditions.

| Formylation Method | Reagents | Substrate | Key Aspects |

| Grignard/Organolithium | C6F5MgBr or C6F5Li, N-methylformanilide | Pentafluorobenzene | Good yields, requires handling of reactive organometallics. chemicalbook.comchemicalbook.com |

| Nitrile Reduction | C6F5CN, SnCl2/HCl or Ni-Al alloy/HCOOH | Pentafluorobenzonitrile | Can provide good yields under specific conditions. chemicalbook.comgoogle.com |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene and derivatives | High pressure, strong acid conditions. google.com |

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics | Milder conditions than Friedel-Crafts type reactions. wikipedia.orgresearcher.life |

Considerations for Reaction Process Optimization and Scalable Synthesis

For any synthetic route to be industrially viable, optimization and scalability are paramount. researchgate.netnih.govrsc.org Key factors to consider include reaction time, temperature, stoichiometry of reagents, and purification methods. princeton.edunih.gov For the synthesis of pentafluorobenzaldehyde, moving from laboratory-scale batches to larger-scale production requires careful attention to these parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net

In the case of the nickel-aluminum alloy-catalyzed reduction of pentafluorobenzonitrile, a large-scale procedure has been reported. chemicalbook.com The process involves the gradual addition of the alloy powder to a heated solution of the nitrile in formic acid and water, followed by reflux, filtration, extraction, and distillation to obtain the final product. chemicalbook.com This method highlights the potential for developing scalable and more environmentally friendly "green chemistry" approaches. google.com The use of continuous flow reactors is also an emerging strategy for improving the scalability and safety of chemical processes. nih.govprinceton.edu

Refined Oximation Reactions of Pentafluorobenzaldehyde: Kinetic and Stereochemical Control

The conversion of pentafluorobenzaldehyde to its oxime is a crucial step for many of its applications. This reaction, known as oximation, involves the treatment of the aldehyde with hydroxylamine (B1172632) or its derivatives. mdpi.com Understanding the kinetics and stereochemistry of this reaction is essential for controlling the product distribution and purity.

Mechanistic Investigations of Hydroxylamine-Mediated Oximation

The reaction between an aldehyde or ketone and hydroxylamine to form an oxime is a well-established transformation in organic chemistry. youtube.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of pentafluorobenzaldehyde. ic.ac.uk This initial addition forms a tetrahedral intermediate. youtube.com

This intermediate then undergoes a series of proton transfer steps, often facilitated by the solvent or other species in the reaction mixture, leading to the elimination of a water molecule and the formation of the C=N double bond of the oxime. youtube.comic.ac.uk The rate of this reaction is typically pH-dependent, as protonation of the carbonyl oxygen can enhance its electrophilicity, while protonation of the hydroxylamine reduces its nucleophilicity. Computational studies have provided deeper insights into the transition states and energy profiles of these steps. ic.ac.uk

Comparative Studies of Alternative Oximation Reagents and Their Selectivity

While hydroxylamine hydrochloride is the most common reagent for oximation, several alternative reagents have been developed, often to introduce specific functionalities or to improve reaction characteristics. louisville.eduabcr.com A notable example is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netnih.gov This reagent is used to prepare PFBHA O-oximes, which are particularly useful for the analysis of aldehydes and ketones by gas chromatography (GC) and liquid chromatography (LC) due to their enhanced detectability. researchgate.netnih.gov

Studies comparing different oximation reagents often focus on factors such as reaction yield, the stability of the resulting oxime, and the potential for stereoisomer formation (E/Z isomers). louisville.edu The choice of reagent can influence the stereochemical outcome of the reaction. For instance, the reaction of tryptanthrin (B1681603) with various hydroxylamine ethers and hydrazines showed that the stereochemistry of the resulting oxime derivatives can be influenced by the substituent on the oxygen or nitrogen atom. nih.gov The steric and electronic properties of both the carbonyl compound and the oximation reagent play a significant role in determining the selectivity of the reaction. nih.gov

Control of E/Z Isomerism in Pentafluorobenzaldehyde Oxime Formation

The formation of oximes from aldehydes and hydroxylamine typically yields a mixture of (E) and (Z) geometric isomers. The relative orientation of the hydroxyl group and the substituent on the carbon-nitrogen double bond defines these isomers, which often exhibit different physical properties and biological activities. researchgate.net Consequently, the stereoselective synthesis to obtain a single isomer is of significant interest.

Conventional synthesis of aldoximes often results in a mixture of (Z) and (E) isomers, with ratios varying from 85:15 to 1:1. researchgate.net The control of E/Z isomerism in the synthesis of pentafluorobenzaldehyde oxime can be approached through several methodologies, primarily focusing on reaction conditions and catalyst selection. Temperature is a critical factor, as it can influence the position of the equilibrium between the (E) and (Z) isomers. researchgate.net

Several chemical methods have been developed for the stereoselective synthesis of oximes. For instance, the use of specific catalysts can drive the reaction towards a desired isomer. One reported method for the highly stereoselective synthesis of (E)-aldoximes involves a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.net Another approach utilizes zinc sulfate (B86663) (ZnSO₄) in dry media under microwave irradiation for the stereoselective synthesis of (Z)-oximes in high yields. orientjchem.org

Furthermore, post-synthesis separation or isomerization can be employed to obtain the desired isomer. A process involving the treatment of an E/Z isomer mixture with a protic or Lewis acid under anhydrous conditions has been shown to selectively precipitate the (E) isomer as an immonium salt, which can then be neutralized to yield the pure (E)-oxime. google.com Chromatographic techniques are also commonly used to separate (E) and (Z) isomers. researchgate.net

While specific studies on the stereoselective synthesis of pentafluorobenzaldehyde oxime are not extensively detailed in the provided literature, the general principles of oxime synthesis suggest that a careful selection of reaction pathway and conditions can lead to the preferential formation of either the (E) or (Z) isomer. For example, two different synthetic routes for a complex oxime derivative yielded highly selective formation of the (E) and (Z) isomers, with 96% and 94% yields respectively. tsijournals.com This highlights the potential for controlling the stereochemical outcome based on the synthetic strategy.

Table 1: General Methodologies for Stereoselective Oxime Synthesis

| Methodology | Target Isomer | Key Reagents/Conditions | Reported Yield/Selectivity | Reference |

| Base-catalyzed domino reaction | (E) | Aqueous NaOH, pH 12, room temperature | High yields (82-93%), d.r. > 95:5 | researchgate.net |

| Microwave-assisted synthesis | (Z) | ZnSO₄, dry media, microwave irradiation | Very high yields | orientjchem.org |

| Acid-induced isomerization | (E) | Protic or Lewis acid, anhydrous conditions | >98% (E) isomer | google.com |

| Pathway-dependent synthesis | (E) or (Z) | Varies with synthetic route | 96% (E), 94% (Z) | tsijournals.com |

Elucidating Chemical Reactivity and Transformation Mechanisms of Pentafluorobenzaldehyde Oxime

In-depth Investigations of Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) of pentafluorobenzaldehyde (B1199891) oxime is the focal point of its reactivity, enabling transformations into amides, amines, and other nitrogenous compounds. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of this functional group, making its study a subject of scientific interest.

Beckmann Rearrangement: Comprehensive Scope, Catalytic Systems, and Mechanistic Pathways

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. For an aldoxime like pentafluorobenzaldehyde oxime, this rearrangement typically leads to the formation of a substituted amide. The reaction is initiated by the conversion of the hydroxyl group of the oxime into a good leaving group, often through protonation in the presence of a strong acid. This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.

While classic Beckmann rearrangements often require harsh acidic conditions, modern synthetic methods have explored the use of transition metal catalysts to effect this transformation under milder conditions. Various transition metal complexes have been shown to catalyze the Beckmann rearrangement of oximes. Although specific studies on pentafluorobenzaldehyde oxime are not extensively documented in readily available literature, the general principles of transition metal catalysis can be applied. These catalysts can activate the oxime hydroxyl group, facilitating its departure and the subsequent rearrangement. For instance, copper(II) triflate has been reported as an effective catalyst for the Beckmann rearrangement of ketones. rsc.org The application of such catalytic systems to pentafluorobenzaldehyde oxime could offer a more efficient and environmentally benign route to N-(pentafluorophenyl)formamide.

In recent years, organocatalysis and solid-phase synthesis have emerged as powerful tools in organic chemistry. Organocatalysts, which are small organic molecules, can promote the Beckmann rearrangement, offering an alternative to metal-based catalysts. wikipedia.org For example, a boronic acid/perfluoropinacol system has been shown to be an effective organocatalyst for this rearrangement. wikipedia.org

Solid-phase approaches involve immobilizing the substrate or the catalyst on a solid support, which can simplify product purification and catalyst recycling. The Beckmann rearrangement has been successfully performed in the solid state by heating oxime hydrochlorides, which can lead to excellent yields of the corresponding amides without the need for a solvent. unive.it Another approach involves the use of ionic liquids as both the catalyst and the reaction medium, which can also facilitate product separation. researchgate.net These novel methodologies hold promise for the development of more sustainable and efficient processes for the Beckmann rearrangement of pentafluorobenzaldehyde oxime.

A common side reaction that competes with the Beckmann rearrangement is Beckmann fragmentation. This fragmentation pathway becomes significant when the group α to the oxime can stabilize a carbocation. nih.gov In the case of pentafluorobenzaldehyde oxime, the hydrogen atom at the carbonyl carbon has a low migratory aptitude compared to the pentafluorophenyl group. However, under certain conditions that might promote the formation of a stable cationic species, fragmentation could potentially occur, leading to the formation of pentafluorobenzonitrile (B1630612) and other byproducts.

The selectivity between the Beckmann rearrangement and fragmentation can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. nih.gov For aldoximes, the rearrangement to the corresponding amide is generally the favored pathway. Careful control of the reaction conditions is crucial to maximize the yield of the desired N-(pentafluorophenyl)formamide and minimize the formation of fragmentation products.

Reduction Reactions: Pathways to Perfluorobenzylamines and Related Nitrogen-Containing Compounds

The reduction of the oxime functionality in pentafluorobenzaldehyde oxime provides a direct route to the corresponding primary amine, pentafluorobenzylamine. This transformation is of significant interest as perfluorinated benzylamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

The reduction of oximes can be achieved using various reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction involves the reduction of the C=N double bond and the reductive cleavage of the N-O bond to yield the primary amine. masterorganicchemistry.com The mechanism is believed to proceed through initial hydride attack on the carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen atom, facilitating the cleavage of the N-O bond and subsequent reduction to the amine.

Catalytic hydrogenation over transition metal catalysts like palladium or platinum is another common method for the reduction of oximes. This method is often preferred due to its milder reaction conditions and operational simplicity. The choice of catalyst, solvent, and reaction parameters such as temperature and pressure can influence the efficiency and selectivity of the reduction.

Furthermore, reductive rearrangement of oximes catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) in the presence of hydrosilanes offers another pathway to secondary amines, although for aldoximes, the primary amine is the expected product. organic-chemistry.org

The following table summarizes some of the potential reduction pathways for pentafluorobenzaldehyde oxime:

| Reagent/Catalyst | Product | Reaction Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Pentafluorobenzylamine | Ethereal solvent | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Pentafluorobenzylamine | H₂ gas, various solvents | General knowledge |

| Tris(pentafluorophenyl)borane / Hydrosilane | Pentafluorobenzylamine | Room temperature | organic-chemistry.org |

Catalytic Hydrogenation Methodologies and Chemoselectivity

The reduction of the C=N double bond in oximes is a fundamental transformation for the synthesis of amines and hydroxylamines. Catalytic hydrogenation is a widely employed method, though it presents chemoselectivity challenges, particularly for substrates like pentafluorobenzaldehyde oxime. The primary goal is the selective reduction of the imine functionality without causing cleavage of the N-O bond or defluorination of the sensitive pentafluorophenyl ring.

Commonly used catalysts for oxime hydrogenation include palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts. The reaction conditions, such as solvent, temperature, and hydrogen pressure, are critical in directing the reaction toward the desired product.

Key Research Findings:

Reduction to Amines: Vigorous hydrogenation conditions, often employing catalysts like Raney Nickel or high-pressure hydrogenation with Pd/C, typically lead to the cleavage of the N-O bond, resulting in the formation of the corresponding primary amine, (pentafluorophenyl)methanamine.

Chemoselectivity Challenges: The pentafluorophenyl group is susceptible to hydrodefluorination under certain catalytic hydrogenation conditions. Milder conditions are therefore necessary to preserve the fluorinated ring.

Transfer Hydrogenation: Catalytic transfer hydrogenation, using hydrogen donors like decaborane (B607025) in the presence of Pd/C, offers a milder alternative to high-pressure hydrogenation for reducing conjugated systems, which can be adapted for the reduction of the C=N bond in oximes to yield the corresponding hydroxylamine (B1172632) or amine under controlled conditions. rsc.org An ammonium (B1175870) iodide (NH₄I)-based reductive system has also been explored for promoting N-O bond cleavage in a transition-metal-free approach, enabling modular synthesis of fluorinated pyridines. acs.orgnih.govresearcher.life

The general challenge in the hydrogenation of oximes is controlling the reduction to stop at the hydroxylamine stage, as this product is often an intermediate en route to the primary amine. nih.govnih.gov

Stereoselective Reduction Strategies

The C=N bond of pentafluorobenzaldehyde oxime is prochiral, meaning its reduction can generate a new stereocenter. Stereoselective reduction strategies aim to produce one enantiomer of the resulting chiral amine or hydroxylamine in excess. This is a highly valuable transformation in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation is the most direct approach for this purpose. nih.gov This involves using a chiral catalyst, typically a complex of a transition metal (such as iridium, rhodium, or nickel) with a chiral ligand.

Key Research Findings:

Iridium-Catalyzed Hydrogenation: Cyclometalated iridium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been shown to be effective for the acid-assisted, stereoselective hydrogenation of oximes to hydroxylamines. nih.govnsf.gov DFT studies suggest that the hydride transfer step is the chirality-determining step in the catalytic cycle. nih.gov

Nickel-Catalyzed Asymmetric Hydrogenation: Earth-abundant nickel catalysts, in combination with chiral ligands, have been successfully employed for the asymmetric hydrogenation of oximes, affording chiral hydroxylamines with high yields and excellent enantioselectivity (up to 99% e.e.). nih.gov Computational studies indicate that weak interactions between the catalyst and the substrate are crucial for lowering the reaction barriers and controlling the stereochemical outcome. nih.gov

Dynamic Kinetic Resolution: For racemic α-substituted aldehydes, which are structurally related, dynamic kinetic resolution during hydrogenation with a Noyori ruthenium catalyst can yield primary alcohols with excellent enantioselectivity. nih.gov This principle can be extended to the reductive amination of ketones to produce chiral amines. researchgate.net

These advanced catalytic systems offer powerful tools for the synthesis of enantiomerically enriched products derived from pentafluorobenzaldehyde oxime.

Nucleophilic and Cycloaddition Reactions at the C=N Double Bond

The carbon-nitrogen double bond of pentafluorobenzaldehyde oxime is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. Furthermore, the oxime can be converted into a nitrile oxide, which is a 1,3-dipole capable of participating in cycloaddition reactions.

The addition of nucleophiles to the C=N bond is a key reaction for forming new C-C, C-N, and C-O bonds.

Carbon Nucleophiles: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the oxime. The initial adduct may be stable or undergo further reactions depending on the conditions and the nature of the nucleophile. This provides a route to α-substituted hydroxylamines.

Nitrogen and Oxygen Nucleophiles: The addition of nitrogen nucleophiles (e.g., amines, hydrazines) and oxygen nucleophiles (e.g., alcohols, water) to imines is a fundamental process. nih.gov While the addition to the C=N bond of an oxime is less common than to a simple imine, these reactions can occur, often catalyzed by acid or base. For instance, the reaction with hydroxylamine itself can lead to the formation of more complex structures. The stability of the resulting tetrahedral intermediates is a key factor in these reactions. nih.gov

Umpolung Strategy: An alternative strategy involves the umpolung (polarity reversal) of amide functionality via N-oxide addition, which generates an electrophilic enolonium species that can be coupled with a wide range of nucleophilic enolates. researchgate.net A similar concept can be applied to activate the C=N bond towards nucleophilic attack.

One of the most powerful applications of oximes in synthesis is their role as precursors to nitrile oxides for [3+2] cycloaddition reactions. youtube.com Pentafluorobenzaldehyde oxime can be oxidized in situ to generate pentafluorobenzonitrile oxide. This highly reactive 1,3-dipole readily reacts with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. mdpi.com

The generation of the nitrile oxide is typically achieved by treating the oxime with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov

Key Research Findings:

Reaction with Alkynes: The cycloaddition of pentafluorobenzonitrile oxide with alkynes is a regioselective reaction that yields 3-(pentafluorophenyl)-substituted isoxazoles. organic-chemistry.org These aromatic heterocycles are important scaffolds in medicinal chemistry. organic-chemistry.org

Reaction with Alkenes: When alkenes are used as dipolarophiles, the reaction produces 3-(pentafluorophenyl)-substituted isoxazolines (4,5-dihydroisoxazoles). nih.gov The stereochemistry of the alkene is often transferred to the newly formed isoxazoline (B3343090) ring.

Below is a table summarizing the 1,3-dipolar cycloaddition reactions.

| Dipolarophile | Reagent for Nitrile Oxide Generation | Product Type | Example Product Structure |

| Phenylacetylene | Sodium Hypochlorite | 3-(Pentafluorophenyl)-5-phenylisoxazole | |

| Styrene | Phenyliodine bis(trifluoroacetate) (PIFA) | 3-(Pentafluorophenyl)-5-phenylisoxazoline | |

| Propargyl alcohol | N-Chlorosuccinimide (NCS) / Et₃N | (3-(Pentafluorophenyl)isoxazol-5-yl)methanol | |

| Ethyl acrylate | Chloramine-T | Ethyl 3-(pentafluorophenyl)isoxazoline-5-carboxylate |

Derivatization Chemistry of the Oxime Hydroxyl Group

The hydroxyl group of pentafluorobenzaldehyde oxime is nucleophilic and can be readily functionalized through esterification and etherification reactions. This O-functionalization modifies the properties of the oxime and opens up further synthetic possibilities.

Esterification: The reaction of the oxime with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of O-acyl oximes, commonly known as oxime esters. nih.govnih.gov These derivatives have applications in various fields, including medicinal chemistry and as directing groups in C-H functionalization reactions. nih.govnih.gov For example, O-acetyl oximes can serve as effective directing groups for palladium-catalyzed C–H bond functionalization. nih.gov

Etherification: The hydroxyl group can be converted into an ether linkage by reaction with an alkylating agent, such as an alkyl halide or sulfate (B86663), under basic conditions (e.g., using sodium hydride or potassium carbonate). This produces O-alkyl oximes or oxime ethers. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine can be reacted with carbonyl compounds to form the corresponding O-pentafluorobenzyl oximes, a reaction that highlights the utility of O-functionalized hydroxylamines as derivatizing agents. researchgate.net

The table below provides examples of O-functionalization reactions.

| Reagent | Reaction Type | Product Type | Example Product Name |

| Acetyl Chloride | Esterification | O-Acyl Oxime | Pentafluorobenzaldehyde O-acetyl oxime |

| Benzoyl Chloride | Esterification | O-Acyl Oxime | Pentafluorobenzaldehyde O-benzoyl oxime |

| Benzyl Bromide | Etherification | O-Alkyl Oxime | Pentafluorobenzaldehyde O-benzyl oxime |

| Methyl Iodide | Etherification | O-Alkyl Oxime | Pentafluorobenzaldehyde O-methyl oxime |

Formation of Nitrones and Nitrile Oxides as Reactive Intermediates

The oxime functional group of pentafluorobenzaldehyde oxime is a precursor to highly reactive intermediates, namely nitrones and nitrile oxides. These species are valuable in synthetic organic chemistry, particularly in the construction of heterocyclic compounds through cycloaddition reactions.

Nitrones can be generated from N-substituted hydroxylamines through oxidation or by the reaction of aldehydes with N-substituted hydroxylamines. While the direct conversion of pentafluorobenzaldehyde oxime to a nitrone is not the most common pathway, its derivatives can participate in such transformations. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings. mdpi.com The enzymatic formation of nitrones using flavin-dependent monooxygenases has also been explored, highlighting the potential for biocatalytic routes to these reactive intermediates. nih.govnih.gov

More prevalent is the generation of nitrile oxides from aldoximes. Pentafluorobenzaldehyde oxime can be oxidized to form pentafluorobenzonitrile oxide. This transformation is typically achieved using oxidizing agents. One effective reagent for this conversion is tert-butyl hypoiodite (B1233010) (t-BuOI), which facilitates the cycloaddition of the resulting nitrile oxide with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively, under mild conditions. nih.gov Another method involves the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in an aqueous environment to generate the nitrile oxide in situ for intramolecular cycloaddition reactions. nih.gov These nitrile oxides are also 1,3-dipoles and are key intermediates in the synthesis of various heterocyclic systems. nih.govrsc.org

Dehydration to Pentafluorobenzonitrile: Catalytic and Non-Catalytic Routes

The dehydration of pentafluorobenzaldehyde oxime is a direct route to pentafluorobenzonitrile, a valuable synthon in organic and materials chemistry. This transformation can be accomplished through both catalytic and non-catalytic methods.

Catalytic Routes: A variety of catalysts can facilitate the dehydration of aldoximes. Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the dehydration of aldoximes to nitriles. nih.gov For instance, a protocol using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide can achieve this conversion rapidly, often in under 10 minutes with low catalyst loading. researchgate.net In the gas phase, solid catalysts like zirconium oxide (ZrO2), aluminum oxide (Al2O3), and silicon dioxide (SiO2) have demonstrated high activity for the dehydration of aldoximes. rsc.org Notably, even weak acidic sites, such as the silanol (B1196071) groups on SiO2, are sufficient to catalyze the reaction, indicating that strong acidity is not a prerequisite. rsc.org Enzymatic pathways using aldoxime dehydratases also offer a green alternative for nitrile synthesis under mild conditions. nih.gov

Non-Catalytic Routes: Thermal dehydration provides a non-catalytic alternative. Heating the oxime in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 135°C) can effect the transformation to the nitrile. researchgate.net In some cases, reagents that are consumed in the reaction are used to drive the dehydration. For example, sulfuryl fluoride (B91410) (SO2F2) can be used to mediate the conversion of oximes to nitriles. beilstein-journals.org

Reactivity of the Pentafluorophenyl Moiety Mediated by the Oxime Group

The presence of the oxime group significantly influences the reactivity of the pentafluorophenyl ring, particularly in nucleophilic aromatic substitution (SNAr) reactions and C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr) on the Perfluorinated Ring

The highly electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl ring susceptible to nucleophilic attack. core.ac.uk This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The formation of this intermediate is usually the rate-determining step. masterorganicchemistry.com

Regioselectivity and Electronic Effects of the Oxime Substituent

The oxime group (–CH=NOH), being an electron-withdrawing substituent, further activates the aromatic ring towards nucleophilic attack. In nucleophilic aromatic substitution reactions on pentafluorophenyl derivatives, substitution generally occurs at the position para to the activating group. core.ac.uk This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing substituent when the nucleophile attacks the para position. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.

The strong electron-withdrawing inductive effect of the fluorine atoms, combined with the resonance effect of the oxime group, dictates the regioselectivity of the SNAr reaction. core.ac.uk While fluorine is generally a poor leaving group in SN1 and SN2 reactions, in SNAr, the C-F bond cleavage is not the rate-limiting step, and its strong inductive effect makes it a good leaving group in this context. masterorganicchemistry.com Quantum mechanical calculations and analyses of Lowest Unoccupied Molecular Orbital (LUMO) distributions can be used to predict the regioselectivity of SNAr reactions on polyhalogenated aromatic compounds. wuxiapptec.comwuxiapptec.com For pentafluorobenzaldehyde, nucleophilic attack is favored at the C-4 (para) position. core.ac.uk

Scope and Limitations with Diverse Nucleophiles

A wide range of nucleophiles can be employed in the SNAr reaction with pentafluorobenzaldehyde and its oxime derivative. These include:

Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the para-fluorine atom. For example, the reaction with 4-methylphenol results in the formation of the corresponding para-substituted ether. core.ac.uk

Nitrogen Nucleophiles: Amines and azoles are effective nucleophiles. Reactions with imidazole (B134444) and benzimidazole (B57391) have been reported to give the para-substituted products in good yields. core.ac.uk

Sulfur Nucleophiles: Thiolates are also excellent nucleophiles for this transformation. core.ac.uk

The scope of the reaction is broad, allowing for the introduction of various functional groups onto the perfluorinated ring. However, limitations can arise. Steric hindrance on the nucleophile or the substrate can slow down the reaction. Furthermore, very weak nucleophiles may not react, and highly basic nucleophiles might lead to side reactions. The choice of solvent and reaction conditions is also crucial for achieving high yields and selectivity. For instance, in some cases, varying the reaction conditions can dramatically alter the regioselectivity of the substitution. nih.gov

C-F Bond Activation Studies Beyond SNAr

While SNAr is the predominant pathway for the functionalization of the pentafluorophenyl ring in pentafluorobenzaldehyde oxime, other C-F bond activation methods are an active area of research. These alternative strategies aim to achieve different reactivity patterns and access novel molecular architectures.

One emerging area is the use of organic photoredox catalysis to enable nucleophilic substitution on unactivated fluoroarenes. nih.gov This method utilizes a photocatalyst to generate a radical cation from the fluoroarene, making it more susceptible to nucleophilic attack. This approach has the potential to overcome some of the limitations of traditional SNAr reactions, particularly with electron-neutral or electron-rich fluoroarenes. nih.gov

The pentafluorophenyl group is a valuable motif in the synthesis of complex molecules like porphyrinoids. scispace.com Functionalization of pentafluorobenzaldehyde, a precursor to the oxime, via SNAr allows for the creation of specifically substituted building blocks. These can then be used in condensation reactions to construct multifunctional tetrapyrroles. scispace.com This "pre-functionalization" strategy offers advantages over post-modification of the final macrocycle. scispace.com

Further research into C-F bond activation of pentafluorobenzaldehyde oxime could involve transition-metal-catalyzed cross-coupling reactions or other novel activation methods to provide complementary strategies to the well-established SNAr chemistry.

Transition Metal-Mediated C-F Bond Cleavage and Functionalization

The field of transition metal-catalyzed C-F bond activation has seen significant advancements, with palladium and rhodium complexes being at the forefront of this research. While direct C-F activation of pentafluorobenzaldehyde oxime remains a specialized area, related studies on similar fluorinated substrates provide valuable insights into potential catalytic systems.

Palladium catalysts, for instance, have demonstrated remarkable efficacy in the functionalization of fluorobenzenes. Research has shown that palladium pre-catalysts can facilitate the C-F alumination of fluorobenzenes with aluminum(I) reagents, transforming sp² C-F bonds into sp² C-Al bonds. rsc.org This process is highly active, proceeding at room temperature and showing excellent chemoselectivity for C-F over C-H bonds. rsc.org Mechanistic studies suggest that the reaction may proceed through a ligand-assisted oxidative addition or a stepwise C-H → C-F functionalization pathway. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds with organometallic reagents have been developed, highlighting the potential for creating new carbon-carbon bonds. mdpi.com For example, the Suzuki-Miyaura type cross-coupling of tetrafluoroethylene (B6358150) with arylboronates has been achieved without the need for a base or Lewis acid additive. mdpi.com Palladium has also been instrumental in the stereodivergent C-F bond functionalization of gem-difluoroalkenes, allowing for the synthesis of both E and Z monofluoroalkene products with high diastereoselectivity. nih.gov These examples underscore the potential for palladium catalysis to be applied to the C-F bonds of pentafluorobenzaldehyde oxime, likely requiring careful selection of ligands and reaction conditions to achieve the desired reactivity.

The oxime functionality itself can serve as a directing group in transition metal-catalyzed reactions. Palladium-catalyzed ligand-directed C-H functionalization has been shown to be effective with a variety of directing groups, including oxime ethers, leading to selective acetoxylation at the proximal C-H site. nih.gov This directing group ability could potentially be harnessed to facilitate intramolecular C-F activation in pentafluorobenzaldehyde oxime.

Transition Metal-Free C-F Bond Activation Pathways

In a quest for more sustainable and economical synthetic methods, transition metal-free approaches for C-F bond activation have gained considerable traction. tib.euresearchgate.netdntb.gov.ua These methods often rely on the use of strong nucleophiles, Lewis acids, or photochemical activation to overcome the high energy barrier of C-F bond cleavage. tib.eursc.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like the pentafluorophenyl group. The reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex or, in some cases, a concerted mechanism. nih.gov The high electrophilicity of the pentafluorophenyl ring in pentafluorobenzaldehyde oxime makes it susceptible to attack by various nucleophiles. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful SNAr reactions with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org Transition-metal-free coupling of polyfluorinated arenes with masked aryl nucleophiles has also been reported, proceeding via a stepwise SNAr mechanism at room temperature. nih.gov These findings suggest that the fluorine atoms on the pentafluorophenyl ring of the oxime, particularly the one at the para position, are susceptible to displacement by strong nucleophiles.

Recent advancements have also explored photochemical methods for C-F activation. For instance, a transition-metal-free photochemical approach has been developed for the preparation of difluorinated-oxindole derivatives through the generation of gem-difluoromethyl radicals. rsc.orgnih.gov This highlights the potential of light-induced reactions to initiate C-F bond cleavage and subsequent functionalization in fluorinated aromatic compounds.

Interactions and Synergistic Reactivity Between Oxime and Pentafluorophenyl Groups

The coexistence of the oxime and the pentafluorophenyl group within the same molecule gives rise to unique reactivity patterns, where the two functionalities can interact synergistically to facilitate complex transformations such as intramolecular cyclizations and rearrangements.

Intramolecular Cyclization and Annulation Reactions

The oxime group can act as an internal nucleophile or a precursor to reactive intermediates that can engage in intramolecular reactions with the pentafluorophenyl ring. These cyclization reactions are powerful tools for the construction of novel fluorine-containing heterocyclic compounds.

While specific examples for pentafluorobenzaldehyde oxime are not extensively documented, the principles of intramolecular cyclization of oximes are well-established. For instance, visible light-mediated intramolecular oxy-difluoromethylation has been used to synthesize a variety of CHF₂-containing heterocycles, including lactones and tetrahydrofurans, from unsaturated carboxylic acids. nih.gov This type of radical cyclization could potentially be adapted to pentafluorobenzaldehyde oxime derivatives.

The high electrophilicity of the pentafluorophenyl ring makes it an excellent partner for intramolecular nucleophilic attack. The oxime nitrogen, after deprotonation or conversion to a more nucleophilic species, could potentially attack one of the carbon atoms of the ring, leading to the displacement of a fluoride ion and the formation of a heterocyclic system. The regioselectivity of such a cyclization would be governed by the relative reactivity of the different C-F bonds and the geometric constraints of the transition state.

Rearrangement Reactions Involving Fluorine Migration or Participation

The Beckmann rearrangement, a classic transformation of oximes to amides, offers an intriguing possibility for the involvement of the pentafluorophenyl group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction proceeds through the migration of the group anti to the hydroxyl group of the oxime to the nitrogen atom. wikipedia.orgorganic-chemistry.org In the case of pentafluorobenzaldehyde oxime, the migrating group would be the pentafluorophenyl ring.

The mechanism of the Beckmann rearrangement involves the formation of a nitrilium ion intermediate after the departure of the leaving group from the oxime nitrogen. masterorganicchemistry.com The migration of the electron-deficient pentafluorophenyl ring could be influenced by its electronic properties. It is also conceivable that under certain conditions, a fluorine atom from the ring could participate in the rearrangement, leading to novel fluorinated products.

Recent modifications of the Beckmann rearrangement have utilized sulfur-fluoride reagents to generate imidoyl fluoride intermediates from ketoximes under mild conditions. nih.govbrynmawr.edu These imidoyl fluorides can then be trapped by various nucleophiles to form amidines and imidates. nih.govbrynmawr.edu Applying this methodology to pentafluorobenzaldehyde oxime could provide a pathway to novel fluorinated amidines and imidates.

Furthermore, reductive rearrangements of oximes catalyzed by Lewis acids such as tris(pentafluorophenyl)borane have been reported. rsc.org These reactions can lead to the formation of secondary amines through a process that may involve intermediates similar to those in the Beckmann rearrangement. rsc.org The use of a fluorinated catalyst in proximity to a fluorinated substrate could lead to unique and unforeseen reactivity patterns. Additionally, hypervalent iodine reagents are known to mediate a variety of oxidative rearrangement reactions, including the Beckmann rearrangement, which could offer alternative pathways for the transformation of pentafluorobenzaldehyde oxime. rsc.org

Rational Design and Synthesis of Advanced Analogues and Derivatives of Pentafluorobenzaldehyde Oxime

Synthetic Strategies for O-Substituted Pentafluorobenzaldehyde (B1199891) Oximes with Tailored Properties

The synthesis of O-substituted pentafluorobenzaldehyde oximes allows for the fine-tuning of the molecule's steric and electronic properties, leading to derivatives with specific, pre-determined characteristics. These strategies typically involve the alkylation or acylation of the oxime's hydroxyl group.

A common method for the synthesis of O-alkyl oximes is the reaction of the parent oxime with an organohalide in the presence of a base. google.com A process has been developed that involves reacting an oxime with an alkali-metal hydroxide (B78521) to form the alkali metal salt of the oxime. Water is then removed from the mixture via azeotropic distillation, and the resulting anhydrous salt is reacted with an organohalide. google.com This method provides good yields for O-alkyl substituted oximes. google.com For instance, O-(2,3,4,5,6-pentafluorobenzyl) oximes are synthesized from the corresponding carbonyl compounds and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govresearchgate.net This particular derivatization is useful for analytical purposes, as the resulting oximes can be detected with high sensitivity using liquid chromatography with ultraviolet detection. nih.gov

The introduction of different substituents onto the oxygen atom can significantly alter the properties of the molecule. For example, O-acyl oximes have gained attention as versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. rsc.org These derivatives can act as internal oxidants in transition metal-catalyzed C-H activation reactions, avoiding the need for external oxidants and allowing for milder reaction conditions. rsc.org The properties of these O-substituted derivatives are influenced by the nature of the substituent, as demonstrated in studies on tryptanthrin (B1681603) oximes, where O-acyl derivatives showed increased cellular anti-inflammatory activity compared to O-alkyl derivatives. nih.gov

The synthesis of these derivatives often involves straightforward condensation or substitution reactions. For example, substituted oximes and hydrazones can be synthesized through the direct condensation of tryptanthrin with the corresponding hydroxylamine (B1172632) ether, hydrazine, or semicarbazide. nih.gov Alternatively, base-mediated alkylation or acylation of the parent oxime can yield the desired O-alkyl and O-acyl derivatives. nih.gov

Below is a table summarizing various synthetic approaches for O-substituted oximes:

| Product Type | Synthetic Approach | Key Features |

| O-Alkyl Oximes | Reaction of oxime with an organohalide and an alkali metal hydroxide with azeotropic water removal. google.com | Produces good yields under anhydrous conditions. google.comgoogle.com |

| O-(Pentafluorobenzyl) Oximes | Reaction of carbonyl compounds with PFBHA. nih.gov | Useful for creating standards for chromatographic analysis with high sensitivity. nih.gov |

| O-Acyl Oximes | Base-mediated acylation of the parent oxime. nih.gov | Can act as internal oxidants in catalysis and may enhance biological activity. rsc.orgnih.gov |

Enantioselective Synthesis of Chiral Pentafluorobenzaldehyde Oxime Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a significant area of chemical research, driven by the different biological activities often exhibited by enantiomers. While specific research on the enantioselective synthesis of chiral pentafluorobenzaldehyde oxime derivatives is not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved through one of three main strategies:

Use of a chiral substrate: Starting with an enantiomerically pure reactant that introduces chirality into the final product.

Use of a chiral auxiliary: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Use of a chiral catalyst: Employing a catalyst that is itself chiral and can control the stereochemistry of the reaction. This is often the most efficient method as a small amount of catalyst can produce a large quantity of the desired enantiomer.

For pentafluorobenzaldehyde oxime derivatives, a potential route to chirality would involve the asymmetric reduction of a ketone precursor to a chiral alcohol, which could then be functionalized. Alternatively, an asymmetric reaction could be performed on a prochiral derivative of the oxime itself.

While direct examples are not available, the broader field of asymmetric catalysis offers potential pathways. For instance, chiral transition metal complexes are widely used as catalysts for a variety of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

Solid-Phase Synthesis Approaches Utilizing the Oxime Functionality as a Linker or Building Block

Solid-phase synthesis is a powerful technique for the construction of complex molecules, including peptides, oligonucleotides, and small-molecule libraries. A key element of this methodology is the linker, which tethers the growing molecule to a solid support. The oxime functionality is well-suited for use as a linker due to its ease of formation and its cleavability under specific, often mild, conditions.

In this context, a derivative of pentafluorobenzaldehyde could be attached to a solid support (e.g., a resin bead). The aldehyde group would then be available to react with a hydroxylamine derivative, forming an oxime linkage and attaching the first building block to the solid phase. Subsequent synthetic steps can be carried out, and upon completion, the desired molecule can be cleaved from the resin by targeting the oxime bond.

The pentafluorophenyl group can play a beneficial role in this process. Its electron-withdrawing nature can influence the reactivity of the aldehyde and the stability of the resulting oxime linker. The choice of cleavage conditions for the oxime bond can be tuned by modifying the structure of the oxime. For example, acid-labile or photolabile oxime linkers have been developed.

Although the direct application of pentafluorobenzaldehyde oxime in solid-phase synthesis is not explicitly covered in the search results, the use of oximes as linkers is a well-established strategy. The combination of the versatile oxime chemistry with the unique properties of the pentafluorophenyl group represents a promising avenue for the development of novel solid-phase synthesis methodologies.

Pentafluorobenzaldehyde Oxime in Coordination Chemistry and As a Ligand Precursor

Diverse Coordination Modes of the Oxime Moiety with Various Metal Centers

The oxime group (C=N-OH) is a versatile coordinating agent, capable of binding to metal centers in several distinct modes. This versatility stems from the presence of two potential donor atoms (the nitrogen and the oxygen) and an acidic proton, which can be removed to form the oximato anion (C=N-O⁻). While specific studies on pentafluorobenzaldehyde (B1199891) oxime are not extensively detailed, its coordination behavior can be understood from the well-established chemistry of other oxime ligands. at.uaorientjchem.org

The primary coordination modes include:

N-Coordination: The ligand can coordinate to a metal center solely through the nitrogen atom of the oxime group. This is a common mode for neutral oxime ligands.

N,O-Chelation: Upon deprotonation, the resulting oximato anion can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. orientjchem.org

Bridging Coordination: The oximato group can bridge two or more metal centers. This can occur in a variety of ways, such as a simple N,O-bridge between two metals, leading to the formation of polynuclear complexes. nih.gov

The specific coordination mode adopted by pentafluorobenzaldehyde oxime depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH, which influences deprotonation), and the presence of other ancillary ligands in the coordination sphere. bingol.edu.tr The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of the oxime proton, facilitating its deprotonation and favoring coordination as an oximato anion. at.ua

Synthesis and Structural Chemistry of Metal Complexes Featuring Pentafluorobenzaldehyde Oximate Ligands

The synthesis of metal complexes with oximato ligands, including those derived from pentafluorobenzaldehyde oxime, typically involves the reaction of a suitable metal salt with the oxime ligand in an appropriate solvent. sysrevpharm.orgnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the oxime's hydroxyl group, leading to the in-situ formation of the oximato anion which then coordinates to the metal ion. nih.gov

The general synthetic route can be represented as: Mn+Xn + m(C6F5CH=NOH) + m(Base) → M(C6F5CH=NO)m+ + m(Base-H)+ + nX-

Where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻), and 'm' is the number of ligand molecules.

Metal complexes of oximes can exist as either mononuclear or polynuclear species. nih.gov

Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more pentafluorobenzaldehyde oximato ligands. The geometry of these complexes (e.g., square planar, tetrahedral, octahedral) is determined by the coordination number and the electronic configuration of the central metal ion. bingol.edu.trnih.gov For instance, a divalent metal ion might form a neutral complex of the type [M(C6F5CH=NO)₂L₂], where L represents a monodentate ancillary ligand.

Polynuclear Complexes: Polynuclear structures arise when oximato ligands bridge multiple metal centers. nih.gov The N-O group of the oximato moiety is an effective bridging unit, capable of linking metal ions to form dimers, trimers, or higher nuclearity clusters. The magnetic and electronic properties of these polynuclear assemblies are often of significant interest, as the bridging ligands can mediate magnetic exchange interactions between the metal centers. nih.gov For example, a common structural motif involves two oximato ligands bridging two metal centers, forming a central [M₂(μ-ON=CHC₆F₅)₂] core.

The characterization of these complexes relies on a suite of analytical techniques, including X-ray crystallography for definitive structural elucidation, IR spectroscopy to confirm the coordination of the C=N-O group, and magnetic susceptibility measurements to probe the electronic structure and interactions in polynuclear systems. nih.govnih.gov

The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. acs.orgnsf.gov Its presence has a profound impact on the electronic properties of the pentafluorobenzaldehyde oxime ligand and the nature of the resulting metal-ligand interactions.

Key Electronic Effects:

Increased Acidity: The strong inductive (-I) and mesomeric (-M) effects of the C₆F₅ group withdraw electron density from the oxime moiety. This stabilizes the oximato anion (C₆F₅CH=NO⁻), thereby significantly lowering the pKa of the oxime's hydroxyl proton compared to non-fluorinated benzaldehyde (B42025) oxime. at.ua This facilitates deprotonation and coordination to the metal center.

Modified Donor Strength: While facilitating deprotonation, the electron-withdrawing nature of the C₆F₅ group also reduces the electron density on the nitrogen and oxygen donor atoms. This makes the oximato ligand a weaker σ-donor compared to its non-fluorinated analogues. nih.gov

Enhanced Metal-Ligand Bond Covalency: The electron-poor nature of the ligand can promote π-backbonding from electron-rich metal centers to the ligand's π* orbitals, potentially increasing the covalent character of the metal-ligand bond.

Stabilization of Complexes: Metal complexes featuring fluorinated ligands often exhibit enhanced thermal and oxidative stability. nsf.gov

| Property | Effect of C₆F₅ Group | Consequence for Coordination Chemistry |

|---|---|---|

| Acidity (pKa of -OH) | Decreases (more acidic) | Easier deprotonation to form the oximato anion; coordination can occur under milder conditions. at.ua |

| Electron Density on Donor Atoms (N, O) | Decreases | Weaker σ-donor properties compared to non-fluorinated analogues. nih.gov |

| Stability of the Anion | Increases | Favors the formation of oximato complexes. |

| Complex Stability | Often enhanced thermal and oxidative stability. nsf.gov | Potentially more robust complexes suitable for demanding applications. |

Reactivity of Coordinated Pentafluorobenzaldehyde Oxime Ligands

Coordination to a metal center can significantly alter the reactivity of the oxime ligand itself. mdpi.com The metal ion acts as a "super acid," polarizing the ligand and making it more susceptible to certain chemical transformations. mdpi.com For the pentafluorobenzaldehyde oxime ligand, the combined influence of the metal ion and the electron-withdrawing C₆F₅ group can lead to unique reactivity patterns.

Enhanced Acidity: As previously noted, coordination dramatically increases the acidity of any remaining oxime protons, making their removal facile. at.ua

Electrophilic and Nucleophilic Attack: The coordinated oxime group has multiple reactive sites. mdpi.com The carbon and nitrogen atoms of the C=N bond can be susceptible to nucleophilic attack, while the oxygen atom can be a site for electrophilic attack (e.g., acylation). The electron-deficient nature of the pentafluorophenyl ring may further influence the regioselectivity of these reactions.

N-O Bond Cleavage: A known reaction for some coordinated oximes is the cleavage of the N-O bond, which can be promoted by certain metal centers in specific oxidation states. at.ua This can lead to the formation of imine or nitrile complexes, representing a complete transformation of the original ligand.

The reactivity of the coordinated pentafluorobenzaldehyde oxime ligand is a promising area for synthetic exploration, potentially providing pathways to novel organometallic and coordination compounds.

Applications of Pentafluorobenzaldehyde Oxime Metal Complexes in Catalysis and Materials Science

While specific applications for metal complexes of pentafluorobenzaldehyde oxime are still emerging, the properties of these compounds suggest significant potential in catalysis and materials science, drawing parallels with other metal-oxime and fluorinated ligand systems. bingol.edu.trrdd.edu.iqnih.gov

Potential Applications in Catalysis:

Oxidation Catalysis: Metal-oxime complexes can act as catalysts for various oxidation reactions. diva-portal.org The electron-withdrawing pentafluorophenyl group can create a more electron-deficient (electrophilic) metal center, which can enhance its catalytic activity for certain transformations, such as water oxidation. nih.gov

C-H Functionalization: Transition metal catalysts are pivotal for C-H functionalization reactions. Fluorinated ligands are known to influence the stability and selectivity of these catalysts. nih.gov Complexes of pentafluorobenzaldehyde oxime could be explored in this context.

Potential Applications in Materials Science:

Molecular Magnetism: Polynuclear complexes with oximato bridges are well-known for their interesting magnetic properties, including acting as single-molecule magnets. nih.gov The C₆F₅ group could be used to tune the intermolecular interactions and magnetic behavior of such materials.

Semiconducting and Emissive Materials: Fluorine-containing organic compounds are widely used in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The incorporation of pentafluorobenzaldehyde oximato complexes into larger systems, such as metal-organic frameworks (MOFs), could lead to new materials with tailored electronic, optical, or porous properties. nih.gov

The unique combination of a versatile coordinating group (oxime) and a powerful electronic modifier (pentafluorophenyl) makes pentafluorobenzaldehyde oxime a highly promising building block for the rational design of advanced functional molecules and materials.

Pentafluorobenzaldehyde Oxime in Advanced Catalytic Applications and Complex Organic Synthesis

Utilization as a Precursor for Nitrogen-Containing Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Nitrogen-containing compounds, particularly those derived from oximes, are valuable precursors in this field. The reduction of oximes to hydroxylamines or primary amines provides access to key structural motifs for ligand design.

A significant advancement in this area is the nickel-catalyzed asymmetric hydrogenation of oximes, which yields chiral hydroxylamines with high enantiomeric excess (up to 99% e.e.) and excellent yields. researchgate.net This atom-economic method represents a powerful tool for creating chiral building blocks that are vital for bioscience and chemical synthesis. researchgate.net While this methodology has been demonstrated on a range of oximes, its specific application to pentafluorobenzaldehyde (B1199891) oxime could pave the way for a new class of fluorinated chiral ligands. The resulting pentafluorophenyl-containing hydroxylamines would be precursors to ligands with unique steric and electronic profiles, potentially influencing the stereoselectivity and activity of metal catalysts in novel ways. The development of chiral pyridine-derived ligands and other N,N-ligands continues to be a major focus, with new structural frameworks constantly being sought to tackle challenging asymmetric transformations. nih.gov The incorporation of the pentafluorophenyl group from pentafluorobenzaldehyde oxime into such frameworks is a prospective area for ligand innovation.

Role in Organocatalytic Systems (e.g., as a Hydrogen-Bond Donor/Acceptor)

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis, often relying on non-covalent interactions like hydrogen bonding to control reactivity and selectivity. nih.gov In this context, molecules that can act as effective hydrogen-bond donors or acceptors are of significant interest. The oxime moiety (-C=N-OH) possesses both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting nitrogen atom.

The pentafluorobenzaldehyde oxime structure is particularly noteworthy. The strongly electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the oxime's hydroxyl proton, making it a potentially more effective hydrogen-bond donor compared to non-fluorinated analogues. This enhanced donating ability could be harnessed to activate substrates in various organocatalytic reactions. Hydrogen-bond-based organocatalysis is crucial in the synthesis of medicinally relevant molecules, where it can stabilize transition states and dictate stereochemical outcomes. nih.gov Although specific studies detailing the use of pentafluorobenzaldehyde oxime as a primary organocatalyst are not yet prevalent, its intrinsic structural features suggest a latent potential for this role, particularly in reactions that benefit from activation by acidic protons.

Intermediate in the Synthesis of Fluorinated Heterocycles and Natural Product Analogues

Oximes are well-established as versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. clockss.org Their ability to be converted into nitriles, amides (via the Beckmann rearrangement), or to participate in cycloaddition reactions makes them valuable synthetic building blocks. clockss.org

Pentafluorobenzaldehyde oxime has been explicitly used as an intermediate in the synthesis of fluorinated heterocycles. For instance, it is a precursor in the formation of 5-pentafluorophenyl-1,2,4-oxadiazoles, a class of five-membered fluorinated heteroaromatic compounds. lookchem.com This transformation highlights its utility in constructing complex molecular architectures that incorporate the C₆F₅ moiety. The general reactivity of oximes extends to their participation in cascade reactions, where an initial oxime formation is followed by intramolecular cyclization and subsequent cycloaddition, providing rapid access to complex polycyclic structures, including alkaloids like macronecine. sigmaaldrich.com

Furthermore, oximes are key intermediates in the biosynthesis of numerous plant natural products and defense compounds. rsc.org The chemical synthesis of these oxime intermediates is critical for studying their biological roles and enzymatic pathways. rsc.org The use of pentafluorobenzaldehyde oxime as a building block offers a direct route to fluorinated analogues of these natural products, a strategy widely employed in medicinal chemistry to enhance metabolic stability or binding affinity. The synthesis of nitrogen-containing heterocycles, which are foundational to many antiviral and therapeutic agents, often proceeds through dehydrative cyclization or cycloaddition pathways where oxime derivatives can play a central role. nih.govbeilstein-journals.orgcolumbia.edu

A key reaction of pentafluorobenzaldehyde oxime is its dehydration to form pentafluorobenzonitrile (B1630612). This transformation can be achieved with high efficiency using a palladium catalyst.

Applications in C-H Activation and Selective Functionalization Reactions

Transition-metal-catalyzed C-H activation has become a transformative strategy for molecular synthesis, allowing for the direct functionalization of ubiquitous C-H bonds. In this area, directing groups are crucial for controlling the regioselectivity of the reaction. The oxime functional group and its derivatives have been successfully employed as robust directing groups in this context.

The oxime moiety can coordinate to a metal center, positioning the catalyst to selectively activate a C-H bond, typically at the ortho-position of an aromatic ring. Importantly, the oxime can also act as an internal oxidant in the catalytic cycle, which obviates the need for external oxidants and often leads to more efficient and cleaner reactions. This strategy has been effectively used in palladium-catalyzed syntheses of isoquinolines, where an aromatic oxime directs C-H activation and undergoes cyclization.